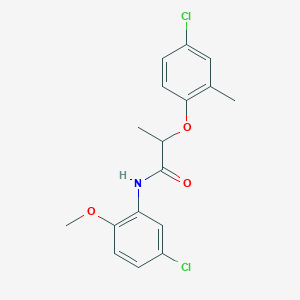![molecular formula C16H19NO3S B10895507 N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)
N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by the presence of a methoxyphenethyl group and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically begins with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution at pH 9 . This reaction yields the parent molecule, which can then be further modified by treating it with various alkyl or aralkyl halides using N,N-dimethylformamide as a solvent and lithium hydride as an activator .
Industrial Production Methods
While specific industrial production methods for N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The methoxyphenethyl group can undergo oxidation to form corresponding quinones, while reduction reactions can target the sulfonamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aralkyl halides, with N,N-dimethylformamide as the solvent and lithium hydride as the activator.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and oxidized derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex molecules and derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides: These derivatives have similar structures but differ in the substituents on the sulfonamide nitrogen.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has different functional groups attached to the nitrogen.
Uniqueness
N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of the methoxyphenethyl and methylbenzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-13-3-9-16(10-4-13)21(18,19)17-12-11-14-5-7-15(20-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |
InChI-Schlüssel |
QIAINPANZBVSKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B10895441.png)
![5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895445.png)
![3-[(naphthalen-1-yloxy)methyl]-N'-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B10895448.png)
![(2E)-N-benzyl-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10895464.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10895474.png)
![(2E,5E)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10895480.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895486.png)
![5-(difluoromethyl)-4-({(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895493.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)
